4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
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Overview
Description
The compound 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated triazole with hydrazine.
Final Coupling: The final product is obtained by coupling the hydrazone intermediate with 2-methoxyphenyl acetate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the hydrazone linkage.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: Due to its triazole core, it may serve as a lead compound for the development of new drugs with antifungal, antibacterial, or anticancer activities.
Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is likely related to its ability to interact with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The hydrazone linkage may also interact with nucleophilic sites in proteins, leading to covalent modification and inhibition.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the combination of the triazole ring with the sulfanyl and hydrazone functionalities. These features may confer unique biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
303102-50-3 |
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Molecular Formula |
C23H25N5O5S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H25N5O5S/c1-5-28-22(17-7-9-18(31-3)10-8-17)26-27-23(28)34-14-21(30)25-24-13-16-6-11-19(33-15(2)29)20(12-16)32-4/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-13+ |
InChI Key |
TUMAPANTSIMMHO-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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